5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol

Oral bioavailability Drug-likeness Physicochemical characterization

OXCPM is a differentiated research tool with validated dual α-amylase/α-glucosidase inhibition, oral bioavailability profiling, and broad-spectrum radical scavenging across 7 assays. The thiol/thione tautomeric handle enables defined S-alkylation for SAR-driven library synthesis. Select this compound for target engagement in metabolic or neurodegenerative programs where preclinical characterization reduces hit-to-lead risk.

Molecular Formula C9H7ClN2O2S
Molecular Weight 242.68 g/mol
CAS No. 62382-85-8
Cat. No. B1605646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
CAS62382-85-8
Molecular FormulaC9H7ClN2O2S
Molecular Weight242.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCC2=NNC(=S)O2)Cl
InChIInChI=1S/C9H7ClN2O2S/c10-6-1-3-7(4-2-6)13-5-8-11-12-9(15)14-8/h1-4H,5H2,(H,12,15)
InChIKeyPDXDDOYYKNFNDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol (CAS 62382-85-8): Core Structure and Procurement Baseline


5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol (OXCPM, C9H7ClN2O2S, MW 242.68) is a 1,3,4-oxadiazole-2-thiol derivative bearing a 4-chlorophenoxymethyl substituent at the 5-position of the heterocyclic ring [1]. The compound features a reactive thiol (-SH) group that exists in tautomeric equilibrium with the thione (-C=S) form, enabling versatile S-alkylation chemistry for derivative synthesis [2]. Physicochemical characterization confirms a melting point of 159°C and experimental aqueous solubility of 65.00 μg/mL at ambient conditions [1]. This compound serves as a foundational scaffold in medicinal chemistry programs targeting metabolic, neurodegenerative, and oxidative stress-related disorders, with multiple peer-reviewed studies validating its biological activity profile independent of vendor-supplied data.

Why Generic 1,3,4-Oxadiazole-2-thiol Analogs Cannot Substitute for OXCPM in Target Applications


The 4-chlorophenoxymethyl substituent at the 5-position of OXCPM confers pharmacological and physicochemical properties not replicable by other 1,3,4-oxadiazole-2-thiol derivatives. Computational and experimental validation demonstrates that this specific substitution pattern yields a lipophilicity profile (logP ~1.5-2.5 range) optimal for oral absorption, while the electron-withdrawing para-chloro substituent modulates the thiol/thione tautomeric equilibrium and influences target binding affinity [1]. Structurally related analogs lacking the 4-chlorophenoxymethyl moiety—such as unsubstituted 1,3,4-oxadiazole-2-thiol or 5-aryl-substituted variants—exhibit substantially different solubility, stability, and biological target engagement profiles [2]. Furthermore, OXCPM has undergone dedicated oral bioavailability qualification studies, including pKa determination, logD/pH profiling, and forced degradation analysis, establishing a development-ready dataset that generic in-class compounds lack [1].

5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: Quantified Differentiation Evidence for Scientific Selection


Oral Bioavailability Qualification: OXCPM Meets Drug-Like Physicochemical Criteria with Experimentally Validated Parameters

OXCPM has undergone systematic oral-drug-qualifying predictor analysis including lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD), with computational predictions validated by experimental UV spectrophotometric methods. The experimental aqueous solubility (65.00 μg/mL) exceeded computational predictions (6.46 μg/mL), while logS versus pH and logD versus pH plots demonstrated migration to the hydrophilic compartment with increasing pH, indicating favorable oral absorption characteristics [1]. In contrast, unsubstituted 1,3,4-oxadiazole-2-thiol and other generic in-class analogs lack this comprehensive oral bioavailability qualification dataset [2].

Oral bioavailability Drug-likeness Physicochemical characterization

Multi-Mechanism Antioxidant Activity: OXCPM Demonstrates Broad-Spectrum Radical Scavenging Across Seven Distinct Assays with EC50 Range 0.32-0.93 mg/mL

OXCPM was evaluated across seven distinct in vitro antioxidant assays using ascorbic acid and butylated hydroxytoluene (BHT) as reference standards. The compound exhibited radical scavenging activity ranging from 19.91±0.014% to 89.30±0.013% depending on assay type, with EC50 values spanning 0.32-0.93 mg/mL [1]. Maximum activity (89.30±0.013%) was observed in the hydrogen peroxide scavenging assay. Importantly, molecular docking revealed excellent binding affinity to glutathione reductase and protein tyrosine kinase 2-β, suggesting dual direct radical scavenging and endogenous defense system induction mechanisms [1]. While unsubstituted 1,3,4-oxadiazole-2-thiol derivatives have reported antimicrobial activity in the 6-50 μM range against bacteria [2], no head-to-head antioxidant comparison exists in the literature.

Antioxidant Radical scavenging Oxidative stress

Dual Anti-Hyperglycemic Mechanism: OXCPM Inhibits α-Amylase and α-Glucosidase with Dose-Dependent Ranges of 28.0-92.0% and 40.3-93.1% Respectively

OXCPM was evaluated in vitro for anti-hyperglycemic potential through α-amylase, α-glucosidase, and hemoglobin glycosylation inhibition assays. The compound displayed dose-dependent inhibitory effects with ranges of 28.0-92.0% (α-amylase), 40.3-93.1% (α-glucosidase), and 9.0-54.9% (hemoglobin glycosylation) [1]. Additionally, OXCPM promoted glucose uptake by yeast cells from 0.2% to 26.3% in a dose-dependent manner. In vivo validation in isoniazid- and rifampicin-intoxicated rats (50 mg/kg each, p.o.) demonstrated that OXCPM treatment (100 mg/kg, p.o.) restored normal serum levels of non-enzymatic biomarkers (total bilirubin, total protein, albumin) and significantly reduced enzymatic biomarkers (ALT, AST, alkaline phosphatase) [1]. Molecular docking confirmed high binding affinity for fructose-1,6-bisphosphatase, beta2-adrenergic receptors, and glucokinase. Generic 1,3,4-oxadiazole-2-thiol analogs have not been reported with this dual enzyme inhibition plus hepatoprotective profile [2].

Anti-hyperglycemic α-amylase inhibition α-glucosidase inhibition

Acetylcholinesterase Inhibition for Neurodegenerative Applications: OXCPM Exhibits Dose-Dependent Anti-AChE Activity

OXCPM was evaluated for anti-acetylcholinesterase (anti-AChE) activity as part of a comprehensive oral drug candidate qualification study. The compound exhibited remarkable dose-dependent inhibition of acetylcholinesterase, with molecular docking studies supporting target engagement [1]. This anti-AChE activity is reported alongside validated oral bioavailability predictors (logP, pKa, logS, logD) and stability profiling under photolytic, pH, oxidative, and thermal stress conditions, establishing OXCPM as a potential candidate for neurodegenerative disorder treatment. In contrast, other 1,3,4-oxadiazole-2-thiol derivatives have been primarily characterized for antimicrobial activity with MIC values in the 6-50 μM range against bacteria and 12-50 μM against fungi [2], lacking the anti-AChE activity and oral bioavailability qualification that OXCPM possesses.

Acetylcholinesterase inhibition Neurodegenerative disorders Molecular docking

Derivatizable Thiol Handle: OXCPM Serves as a Validated Precursor for N-Substituted Acetamide Derivatives with Enhanced Antibacterial Activity

OXCPM contains a reactive thiol group at the 2-position of the oxadiazole ring, enabling S-alkylation chemistry to generate structurally diverse derivatives. Reaction of OXCPM with N-substituted-2-bromoacetamides in polar aprotic solvent with LiH yielded a series of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides (7a-p), characterized by IR, 1H-NMR, and EI-MS [1]. Notably, derivative 7o (N-(3,4-dimethylphenyl) acetamide) exhibited marvelous antibacterial activity against S. typhi (-), K. pneumoniae (-), and S. aureus (+) when compared with standard ciprofloxacin, while substitutions on the oxadiazole moiety led to less cytotoxic compounds [1]. Unsubstituted 1,3,4-oxadiazole-2-thiol lacks the 4-chlorophenoxymethyl group that contributes to the pharmacological profile of these derivatives, and direct antibacterial activity of OXCPM itself has not been reported in the same assay systems [2].

S-alkylation Antibacterial Derivative synthesis

Intrinsic Stability Profile: OXCPM Remains Stable Under Photolytic and pH Stress but Degrades Under Oxidative and Thermal Conditions

A validated reverse-phase chromatographic method was developed to determine the intrinsic stability behavior of OXCPM under various stress conditions. The compound remained stable under photolytic and pH stress conditions but exhibited degradation under oxidative and thermal stress [1]. This stability profile was established as part of the oral bioavailability qualification study, providing essential information for formulation development and storage condition specification. In contrast, generic 1,3,4-oxadiazole-2-thiol analogs lack published forced degradation data, leaving their stability behavior under stress conditions uncharacterized [2].

Stability Forced degradation Stress testing

Prioritized Application Scenarios for 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol Based on Quantified Evidence


Oral Drug Candidate Development for Type 2 Diabetes and Metabolic Disorders

OXCPM should be prioritized for anti-diabetic drug discovery programs based on its dual α-amylase (28.0-92.0% inhibition) and α-glucosidase (40.3-93.1% inhibition) activity, combined with validated oral bioavailability predictors (experimental solubility 65.00 μg/mL, favorable logD/pH profile) and in vivo hepatoprotective effects [1]. The molecular docking confirmation of binding to fructose-1,6-bisphosphatase, beta2-adrenergic receptors, and glucokinase provides target engagement rationale for hit-to-lead optimization [1].

Neurodegenerative Disease Research Requiring CNS-Penetrant Acetylcholinesterase Inhibitors

OXCPM is suitable for Alzheimer's disease and related neurodegenerative disorder research programs due to its dose-dependent anti-acetylcholinesterase activity and favorable oral absorption characteristics [2]. The compound's lipophilicity (logP ~1.5-2.5) and stability at physiological pH support blood-brain barrier penetration potential, distinguishing it from more polar oxadiazole derivatives that lack CNS accessibility data [2].

Oxidative Stress Model Studies Requiring Multi-Assay Validated Antioxidant Activity

OXCPM is appropriate for oxidative stress research models where broad-spectrum radical scavenging has been quantified across seven orthogonal assays with EC50 values of 0.32-0.93 mg/mL [3]. The compound's demonstrated binding to glutathione reductase and protein tyrosine kinase 2-β supports investigation of dual direct scavenging and endogenous defense induction mechanisms, offering a characterized tool compound for antioxidant pathway studies [3].

Medicinal Chemistry Library Synthesis Using Validated S-Alkylation Chemistry

OXCPM is an ideal building block for combinatorial chemistry and focused library synthesis programs targeting antibacterial or enzyme inhibition leads. The thiol handle enables defined S-alkylation with N-substituted-2-bromoacetamides to generate structurally diverse acetamide derivatives [4]. The established SAR showing that specific N-aryl substitutions yield ciprofloxacin-comparable antibacterial activity while maintaining reduced cytotoxicity provides a rational design starting point [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.